15-cis-Phytofluene

Description

Properties

IUPAC Name |

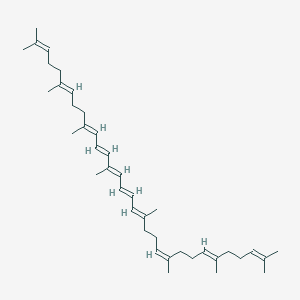

(6E,10E,12E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15,19-22,25,27-30H,13-14,16-18,23-24,26,31-32H2,1-10H3/b12-11-,25-15+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSVTCFNLSGAMM-DGFSHVNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C\C=C(/C)\C=C\C=C(/C)\CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904730 | |

| Record name | (15Z)-Phytofluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phytofluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27664-65-9 | |

| Record name | Phytofluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27664-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytofluene, (15Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027664659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (15Z)-Phytofluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOFLUENE, (15Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V8034L59C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytofluene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 15-cis-Phytofluene in Carotenoid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carotenoids are a diverse class of isoprenoid pigments synthesized by plants, algae, and some microorganisms, playing crucial roles in photosynthesis, photoprotection, and as precursors to signaling molecules. Within the intricate web of carotenoid biosynthesis, the colorless C40 carotenoid, 15-cis-phytofluene, represents a critical metabolic intermediate. Its formation and subsequent conversion are tightly regulated enzymatic steps that dictate the flux towards the production of colored carotenoids such as lycopene, β-carotene, and xanthophylls. This technical guide provides an in-depth exploration of the role of 15-cis-phytofluene in carotenoid metabolism, detailing its enzymatic conversion, analytical methodologies, and its significance in the broader context of plant and microbial physiology.

The Carotenoid Biosynthetic Pathway: A Central Role for 15-cis-Phytofluene

The biosynthesis of carotenoids begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form the first C40 carotenoid, 15-cis-phytoene (B30313). This reaction is catalyzed by the enzyme phytoene (B131915) synthase (PSY). The subsequent desaturation of 15-cis-phytoene is a key regulatory point in the pathway and is initiated by the enzyme phytoene desaturase (PDS).

15-cis-phytofluene emerges as the first desaturation product in this pathway. PDS, a membrane-bound enzyme utilizing a flavin adenine (B156593) dinucleotide (FAD) cofactor, introduces a double bond at the C11-C12 position of 15-cis-phytoene. This reaction is not a simple desaturation; it is a complex process that also involves the isomerization of the adjacent C9-C10 double bond from trans to cis, resulting in the formation of 9,15-di-cis-phytofluene. The enzyme then catalyzes a second desaturation at the C11'-C12' position to produce 9,15,9'-tri-cis-ζ-carotene. Therefore, 15-cis-phytofluene exists as a transient but essential intermediate in the PDS-catalyzed reaction.

The electrons generated during the desaturation process are transferred to plastoquinone, which is subsequently reoxidized by the plastid terminal oxidase (PTOX), linking carotenoid biosynthesis to the photosynthetic electron transport chain.

Downstream Conversion of 15-cis-Phytofluene Metabolites

The product of the PDS reaction, 9,15,9'-tri-cis-ζ-carotene, undergoes further enzymatic modifications to ultimately yield all-trans-lycopene, the precursor for most other carotenoids. This involves the sequential action of two key enzymes:

-

Zeta-Carotene Isomerase (Z-ISO): This enzyme specifically isomerizes the 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene to a trans configuration, producing 9,9'-di-cis-ζ-carotene. This isomerization is crucial as the subsequent enzyme, ZDS, cannot utilize the 15-cis isomer as a substrate.[1]

-

Zeta-Carotene Desaturase (ZDS): ZDS introduces two additional double bonds into 9,9'-di-cis-ζ-carotene, leading to the formation of 7,9,7',9'-tetra-cis-lycopene (prolycopene).[2]

Finally, the carotenoid isomerase (CRTISO) catalyzes the isomerization of the cis double bonds in prolycopene (B1248880) to yield the all-trans form of lycopene, which can then enter the α- and β-branches of the carotenoid pathway to be converted into a diverse array of carotenoids.

Quantitative Data on 15-cis-Phytofluene and Related Enzymes

Understanding the kinetics of the enzymes involved in 15-cis-phytofluene metabolism and its concentration in various biological sources is crucial for researchers. The following tables summarize key quantitative data.

| Enzyme | Organism | Substrate | K_m (μM) | V_max (μM/min) | Notes |

| Phytoene Desaturase (PDS) | Synechococcus elongatus | 15-cis-Phytoene | 24.6 | 0.06 | Determined using a one-phase enzymatic reaction.[3] |

| Phytoene Desaturase (PDS) | Oryza sativa (Rice) | 15-cis-Phytoene | N/A | N/A | Kinetic investigations are compatible with an ordered ping-pong bi-bi kinetic mechanism.[4][5] |

| Zeta-Carotene Desaturase (ZDS) | Anabaena PCC 7120 | ζ-Carotene | 10 | N/A | Also shows activity with neurosporene. |

Table 1: Kinetic Parameters of Key Enzymes in 15-cis-Phytofluene Metabolism. N/A indicates data not available in the searched literature.

| Food Source | 15-cis-Phytoene (mg/100g) | 15-cis-Phytofluene (mg/100g) | Reference |

| Carrot | 7.3 | 1.7 | [6] |

| Apricot | 2.8 | 0.6 | [6] |

| Commercial Tomato Juice | 2.0 | N/A | [6] |

| Orange | 1.1 | N/A | [6] |

| Commercial Tomato Sauce | N/A | 1.2 | [6] |

| Canned Tomato | N/A | 1.0 | [6] |

Table 2: Concentration of Phytoene and Phytofluene in Selected Foods. N/A indicates data not available in the searched literature. Note that the predominant isomer of phytoene in foods is the 15-cis form.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate study of 15-cis-phytofluene and its metabolic pathway. The following sections provide protocols for key experiments.

Carotenoid Extraction from Plant Tissues

This protocol is a general guideline and may require optimization based on the specific plant material.

Materials:

-

Plant tissue (fresh, frozen, or lyophilized)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., n-hexane:acetone:ethanol 2:1:1 v/v/v, or chloroform:methanol 2:1 v/v)[8]

-

Butylated hydroxytoluene (BHT) (as an antioxidant, typically 0.1%)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenize a known weight of plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.

-

Add the extraction solvent containing BHT to the powdered tissue and continue to grind until a homogenous slurry is formed.

-

Transfer the slurry to a centrifuge tube and centrifuge to pellet the solid debris.

-

Collect the supernatant containing the carotenoids.

-

To remove water-soluble compounds, partition the extract with a saturated NaCl solution.

-

Collect the organic phase (upper phase) and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Resuspend the dried carotenoid extract in a known volume of a suitable solvent (e.g., MTBE or the HPLC mobile phase) for analysis.

-

Store the extract at -20°C or lower under a nitrogen atmosphere and protected from light until analysis.

HPLC Analysis of 15-cis-Phytofluene and Other Carotenoids

High-performance liquid chromatography (HPLC) is the method of choice for separating and quantifying carotenoids.

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

C30 reverse-phase column (e.g., YMC Carotenoid S-3, 3 µm, 4.6 x 150 mm)

Mobile Phase (example gradient):

-

Solvent A: Methanol/Water (95:5 v/v) with 0.1% ammonium (B1175870) acetate

-

Solvent B: Methyl-tert-butyl ether (MTBE)

Gradient Program (example):

-

A linear gradient from 10% to 50% B over 30 minutes, followed by a wash with 100% B and re-equilibration at initial conditions. The flow rate is typically 1 mL/min.

Detection:

-

Monitor the eluent using a PDA detector. 15-cis-phytofluene has a characteristic absorption spectrum with maxima around 331, 348, and 367 nm.

In Vitro Phytoene Desaturase (PDS) Enzyme Assay

This assay measures the activity of PDS by quantifying the conversion of 15-cis-phytoene to its desaturated products.

Materials:

-

Purified PDS enzyme (recombinantly expressed or from plant extracts)

-

Liposomes containing 15-cis-phytoene

-

Assay buffer (e.g., 50 mM MES-KOH, pH 6.0, 100 mM NaCl)[4]

-

Electron acceptor (e.g., 2,3-dimethyl-5-n-decyl-1,4-benzoquinone - DDBQ)

-

Extraction solvent (chloroform:methanol 2:1 v/v)

-

HPLC system for product analysis

Procedure:

-

Prepare liposomes containing a known concentration of 15-cis-phytoene.

-

In a reaction tube, combine the assay buffer, liposome (B1194612) suspension, and the electron acceptor.

-

Initiate the reaction by adding the purified PDS enzyme.

-

Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time in the dark.

-

Stop the reaction by adding the extraction solvent.

-

Extract the carotenoids as described in the extraction protocol.

-

Analyze the products (9,15-di-cis-phytofluene and 9,15,9'-tri-cis-ζ-carotene) by HPLC.

-

Calculate the enzyme activity based on the amount of product formed per unit of time and enzyme concentration.

Visualizing the Metabolic Pathway and Experimental Workflows

To provide a clear visual representation of the processes described, the following diagrams were generated using the Graphviz DOT language.

Carotenoid biosynthesis pathway focusing on 15-cis-phytofluene.

General experimental workflow for carotenoid extraction and analysis.

Workflow for the in vitro Phytoene Desaturase (PDS) enzyme assay.

Conclusion

15-cis-phytofluene occupies a central and indispensable position in the carotenoid metabolic pathway. Its formation from 15-cis-phytoene and its role as a transient intermediate in the two-step desaturation reaction catalyzed by phytoene desaturase are critical for the biosynthesis of all downstream carotenoids. A thorough understanding of the enzymes that metabolize 15-cis-phytofluene, coupled with robust analytical methods for its quantification, is paramount for researchers in plant science, microbiology, and drug development. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the regulation of carotenoid biosynthesis and the potential applications of these vital compounds.

References

- 1. Zeta-Carotene Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803 | MDPI [mdpi.com]

- 2. Functional identification of ZDS gene in apple (Malus halliana) and demonstration of it's role in improving saline–alkali stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Food Sources and the Intake of the Colourless Carotenoids Phytoene and Phytofluene in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 15-cis-Phytoene Desaturase and 15-cis-Phytoene Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15-cis-Phytofluene: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-cis-Phytofluene, a C40 carotenoid, is a crucial intermediate in the biosynthesis of all carotenoids in plants and some microorganisms. As the precursor to a vast array of bioactive compounds, its chemical properties and biological roles are of significant interest to researchers in fields ranging from plant biology to human health and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthetic pathway, and potential signaling roles of 15-cis-Phytofluene. Detailed experimental protocols for its extraction and analysis are also presented to facilitate further research and application.

Chemical Structure and Properties

15-cis-Phytofluene is an acyclic tetraterpenoid characterized by a long polyene chain with a single cis double bond at the 15,15' position. This central cis configuration is a key feature that distinguishes it from its all-trans isomer and plays a critical role in the subsequent steps of carotenoid biosynthesis.

Table 1: Physicochemical Properties of 15-cis-Phytofluene

| Property | Value | Reference(s) |

| IUPAC Name | (6E,10E,12E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-Octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene | [1] |

| Chemical Formula | C₄₀H₆₂ | [2] |

| Molecular Weight | 542.92 g/mol | [2] |

| Physical State | Solid / Viscous orange oil | [1] |

| Boiling Point | 140-185 °C at 0.0001 mmHg (for phytofluene) | |

| Solubility | Insoluble in water | |

| UV-Vis λmax | ~348 nm, ~367 nm, ~331 nm |

Table 2: Spectroscopic Data of 15-cis-Phytofluene

| Spectroscopic Data | Chemical Shifts (ppm) or Wavelength (nm) |

| ¹H NMR | Data not currently available in searched literature. |

| ¹³C NMR | Data not currently available in searched literature. |

| UV-Vis Absorption | λmax at approximately 331, 348, and 367 nm |

Biosynthesis of 15-cis-Phytofluene

15-cis-Phytofluene is a key intermediate in the carotenoid biosynthesis pathway, which occurs in the plastids of plant cells. The pathway begins with the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form 15-cis-phytoene (B30313), the first committed step in carotenogenesis. 15-cis-phytoene is then desaturated by the enzyme phytoene (B131915) desaturase (PDS) to introduce a double bond, yielding 15-cis-phytofluene. This is the first colored carotenoid in the pathway, although its color is very faint. Subsequent enzymatic steps involving desaturases and isomerases further modify the molecule to produce a wide range of carotenoids, including lycopene, β-carotene, and xanthophylls.

Carotenoid Biosynthesis Pathway

Biological Role and Signaling Pathways

Beyond its role as a biosynthetic intermediate, there is emerging evidence that 15-cis-phytofluene and its derivatives may have direct biological activities. Carotenoid cleavage products, known as apocarotenoids, are increasingly recognized as important signaling molecules in plants, regulating various aspects of growth, development, and stress responses.

While the specific signaling pathways involving 15-cis-phytofluene are still under investigation, it is hypothesized that its cleavage by carotenoid cleavage dioxygenases (CCDs) can generate bioactive apocarotenoids.[3] One such putative signal, designated as Apocarotenoid Signal 1 (ACS1), is thought to be derived from phytofluene and/or ζ-carotene.[4] ACS1 is proposed to act as a retrograde signal, moving from the plastid to the nucleus to regulate the expression of nuclear genes involved in chloroplast biogenesis.[3][4]

Hypothetical Apocarotenoid Signaling

Experimental Protocols

Extraction of 15-cis-Phytofluene from Tomato Fruit

This protocol is optimized for the extraction of phytoene and phytofluene from a tomato matrix.

Materials:

-

Ripe tomato fruit

-

Liquid nitrogen

-

Mortar and pestle

-

Hexane (B92381) (HPLC grade)

-

Acetone (HPLC grade)

-

Ethanol (B145695) (HPLC grade)

-

Butylated hydroxytoluene (BHT)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Freeze fresh tomato tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

To 1 g of powdered tomato, add 10 mL of a hexane:acetone:ethanol (2:1:1, v/v/v) extraction solvent containing 0.1% BHT.

-

Homogenize the mixture for 1 minute using a high-speed homogenizer.

-

Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction of the pellet twice more with 5 mL of the extraction solvent.

-

Pool the supernatants and add an equal volume of saturated NaCl solution. Mix gently and allow the phases to separate.

-

Collect the upper hexane layer containing the carotenoids.

-

Wash the hexane layer twice with distilled water to remove residual ethanol and acetone.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35°C.

-

Re-dissolve the residue in a known volume of a suitable solvent (e.g., hexane or mobile phase) for HPLC analysis.

Extraction Workflow Diagram

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Instrumentation:

-

HPLC system equipped with a C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Diode-array detector (DAD).

Mobile Phase:

-

A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might be:

-

Solvent A: Methanol/Water (95:5, v/v)

-

Solvent B: MTBE

-

-

Gradient program: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the non-polar carotenoids.

Procedure:

-

Equilibrate the C30 column with the initial mobile phase composition for at least 30 minutes.

-

Inject 20 µL of the redissolved extract.

-

Run the gradient elution program.

-

Monitor the elution profile using the DAD at the characteristic absorption maxima of 15-cis-phytofluene (around 348 nm).

-

Identify and quantify 15-cis-phytofluene by comparing its retention time and UV-Vis spectrum with those of an authentic standard.

Conclusion and Future Directions

15-cis-Phytofluene is a pivotal molecule in the intricate network of carotenoid biosynthesis and is emerging as a potential player in plant signaling pathways. While its chemical structure and role as a precursor are well-established, further research is needed to fully elucidate its specific biological functions, particularly the identity and mechanisms of its apocarotenoid signaling derivatives. The development of more sensitive and specific analytical methods will be crucial for accurately quantifying 15-cis-phytofluene and its metabolites in various biological matrices. A deeper understanding of this compound holds promise for applications in agriculture, nutrition, and the development of novel therapeutic agents.

References

The Unseen Architect: A Technical Guide to the Biological Functions of 15-cis-Phytofluene in Photosynthetic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-cis-Phytofluene, a colorless carotenoid, plays a foundational role in the survival and efficiency of photosynthetic bacteria. While often viewed as a mere intermediate in the biosynthesis of more complex, colored carotenoids, emerging research highlights its intrinsic biological functions. This technical guide provides an in-depth exploration of the multifaceted roles of 15-cis-phytofluene, focusing on its contributions to photoprotection, antioxidant defense, and the modulation of membrane fluidity. By presenting quantitative data, detailed experimental protocols, and visual pathways, this document aims to equip researchers with the critical information needed to further investigate and harness the therapeutic and biotechnological potential of this pivotal molecule.

Core Biological Functions of 15-cis-Phytofluene

15-cis-Phytofluene serves as a crucial precursor in the carotenoid biosynthesis pathway, ultimately leading to the production of a diverse array of carotenoids that are vital for the light-harvesting and photoprotective mechanisms of photosynthetic bacteria. Beyond this foundational role, 15-cis-phytofluene exhibits inherent biological activities that contribute to cellular resilience.

Photoprotection and Antioxidant Activity

Carotenoids are indispensable for protecting the photosynthetic apparatus from the damaging effects of excess light and oxygen. While downstream carotenoids with extensive conjugated double bond systems are potent quenchers of singlet oxygen, 15-cis-phytofluene itself participates in managing photooxidative stress.

Recent in vitro studies have begun to quantify the antioxidant properties of phytofluene (B1236011). It has been shown to quench singlet oxygen (¹O₂), a highly reactive and damaging species generated during photosynthesis. However, it is noteworthy that phytofluene can also act as a photosensitizer, generating singlet oxygen under UVA irradiation[1][2]. This dual role suggests a complex interplay in its photoprotective functions.

Table 1: Antioxidant Properties of Phytofluene (in vitro)

| Parameter | Value | Reference |

| Singlet Oxygen Quenching Rate Constant | (2.0 ± 0.5) x 10⁷ M⁻¹s⁻¹ | [1] |

| Quantum Yield of Singlet Oxygen Generation (ΦΔ) | 85 ± 5% | [1] |

Modulation of Membrane Fluidity

The lipid composition of bacterial membranes is critical for their function, and carotenoids are known to influence membrane fluidity and stability[3][4][5]. While specific quantitative data for the direct effect of 15-cis-phytofluene on the membranes of photosynthetic bacteria is limited, studies on other bacteria have demonstrated that the presence of carotenoids can increase membrane rigidity[4][5][6]. This modulation of membrane fluidity is crucial for adaptation to environmental stresses such as temperature fluctuations and for resistance to certain antimicrobial agents. It is plausible that 15-cis-phytofluene, as a lipophilic molecule, integrates into the cell membrane and contributes to its structural integrity.

Carotenoid Biosynthesis Pathway in Photosynthetic Bacteria

The synthesis of 15-cis-phytofluene is an early and critical step in the carotenoid biosynthesis pathway. In photosynthetic bacteria, this pathway is a key area of study for understanding and engineering the production of valuable carotenoids. The pathway begins with the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form 15-cis-phytoene (B30313), a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY). Subsequently, phytoene desaturase (CrtI in many bacteria) introduces double bonds to convert 15-cis-phytoene into downstream carotenoids[7].

Experimental Protocols

Quantification of 15-cis-Phytofluene by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the extraction and quantification of 15-cis-phytofluene from photosynthetic bacteria. Specific parameters may need to be optimized depending on the bacterial species and instrumentation.

1. Sample Preparation and Extraction:

-

Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Resuspend the pellet in a known volume of extraction solvent. A common solvent system is acetone:methanol (7:2, v/v).

-

Disrupt the cells to release the carotenoids. This can be achieved by sonication, bead beating, or enzymatic lysis. Perform all steps on ice and in dim light to prevent degradation and isomerization of carotenoids.

-

Centrifuge the mixture to pellet cell debris (e.g., 10,000 x g for 15 minutes at 4°C).

-

Collect the supernatant containing the carotenoid extract.

-

Repeat the extraction process on the pellet to ensure complete recovery.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether or the initial mobile phase).

2. HPLC Analysis:

-

Column: A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers[8].

-

Mobile Phase: A gradient elution is typically used. A common system involves a mixture of methanol, methyl tert-butyl ether, and water. The exact gradient program should be optimized for the specific separation.

-

Detection: A photodiode array (PDA) or diode array detector (DAD) is used to monitor the absorbance spectrum of the eluting compounds. 15-cis-phytofluene has a characteristic absorption maximum around 348 nm[9].

-

Quantification: Create a standard curve using a purified 15-cis-phytofluene standard of known concentrations. The concentration of 15-cis-phytofluene in the bacterial extract can then be determined by comparing its peak area to the standard curve.

Measurement of Singlet Oxygen Quenching

This protocol describes a method for determining the singlet oxygen quenching rate constant of 15-cis-phytofluene in vitro using a chemical trapping method.

1. Reagents and Materials:

-

15-cis-Phytofluene standard

-

Singlet oxygen sensitizer (B1316253) (e.g., Rose Bengal, Methylene Blue)

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF, or rubrene)[10]

-

Spectrophotometer or spectrofluorometer

-

Light source for exciting the sensitizer (with appropriate filters)

-

Suitable solvent (e.g., ethanol, chloroform)

2. Experimental Procedure:

-

Prepare a solution of the singlet oxygen sensitizer and the singlet oxygen trap in the chosen solvent.

-

Prepare a series of solutions containing a fixed concentration of the sensitizer and trap, and varying concentrations of 15-cis-phytofluene.

-

Irradiate the solutions with the light source to generate singlet oxygen.

-

Monitor the decrease in absorbance or fluorescence of the singlet oxygen trap over time. The rate of decrease is proportional to the concentration of singlet oxygen.

-

The quenching rate constant (kq) can be determined using Stern-Volmer analysis, where the rate of trap degradation in the absence of the quencher is compared to the rates in the presence of different concentrations of 15-cis-phytofluene.

Gene Regulation and Potential Signaling Roles

The biosynthesis of carotenoids, including 15-cis-phytofluene, is tightly regulated in response to environmental cues such as light intensity and stress conditions[2]. In many photosynthetic organisms, the expression of key enzymes in the pathway, such as phytoene synthase (PSY), is upregulated by light[6][11]. This ensures that the production of photoprotective carotenoids is synchronized with the onset of photosynthesis.

While direct evidence for 15-cis-phytofluene acting as a signaling molecule in photosynthetic bacteria is currently limited, the accumulation of carotenoid precursors has been shown to influence the expression of biosynthesis genes in some systems, suggesting a potential feedback regulation mechanism. Further research is needed to elucidate the specific signaling pathways that may be modulated by the cellular levels of 15-cis-phytofluene.

Future Directions and Conclusion

15-cis-Phytofluene is more than a passive intermediate in carotenoid biosynthesis. Its intrinsic antioxidant properties and likely role in modulating membrane fluidity underscore its importance for the fitness of photosynthetic bacteria. For researchers and drug development professionals, a deeper understanding of the biological functions of this molecule opens up new avenues for exploration. Future research should focus on:

-

Quantitative analysis of the direct impact of 15-cis-phytofluene on membrane properties in various photosynthetic bacteria.

-

Elucidation of signaling pathways that may be regulated by 15-cis-phytofluene or its immediate derivatives.

-

Exploitation of the biosynthetic pathway for the targeted production of 15-cis-phytofluene for potential applications in cosmetics, and as a dietary supplement.

This technical guide provides a solid foundation for these future endeavors, consolidating current knowledge and providing the necessary methodological frameworks to advance our understanding of this fascinating and functionally significant molecule.

References

- 1. Regulation of expression of photosynthesis genes in anoxygenic photosynthetic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carotenoids are used as regulators for membrane fluidity by Staphylococcus xylosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carotenoid-Related Alteration of Cell Membrane Fluidity Impacts Staphylococcus aureus Susceptibility to Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carotenoid-related alteration of cell membrane fluidity impacts Staphylococcus aureus susceptibility to host defense peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dialnet.unirioja.es [dialnet.unirioja.es]

- 11. pnas.org [pnas.org]

The Enzymatic Leap from Colorless to Colored: A Technical Guide to the Conversion of 15-cis-Phytoene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core enzymatic conversion of 15-cis-phytoene (B30313) to 15-cis-phytofluene, a critical step in the biosynthesis of carotenoids in plants and cyanobacteria. This process, catalyzed by the enzyme 15-cis-phytoene desaturase (PDS), marks the transition from a colorless precursor to the vibrant spectrum of carotenoid pigments essential for photosynthesis and as precursors to vital signaling molecules. Understanding this intricate biochemical reaction is paramount for advancements in agricultural biotechnology, nutritional science, and drug development, particularly in targeting this pathway for herbicide development or enhancing provitamin A content in crops.

The Core Reaction: Desaturation and Isomerization

The enzymatic conversion of 15-cis-phytoene is the first committed step in the poly-cis pathway of carotenoid biosynthesis.[1][2] The key enzyme, 15-cis-phytoene desaturase (PDS, EC 1.3.5.5), is a membrane-bound flavoprotein located in the plastids.[3] PDS catalyzes a multi-step reaction that involves both desaturation and isomerization.

The overall reaction catalyzed by PDS is the conversion of 15-cis-phytoene into 9,15,9'-tri-cis-ζ-carotene.[3][4][5] This process occurs via an intermediate, 9,15-di-cis-phytofluene.[4][5] The reaction introduces two new double bonds at positions C11-C12 and C11'-C12' of the phytoene (B131915) backbone and concurrently isomerizes the existing double bonds at C9-C10 and C9'-C10' from trans to cis.[3][4][5]

The electrons removed during the desaturation are transferred to a non-covalently bound FAD cofactor within the enzyme.[3] This reduced FAD is then reoxidized by plastoquinone, which in turn transfers the electrons to the plastid terminal oxidase (PTOX), ultimately leading to the reduction of oxygen to water.[3]

Quantitative Analysis of PDS Activity

The catalytic efficiency of 15-cis-phytoene desaturase is influenced by several factors, including pH, temperature, and substrate concentration. Optimal activity of PDS from Oryza sativa has been observed at a pH of 6.0 and a temperature of 37°C.[6]

Kinetic studies of PDS are compatible with an ordered ping-pong bi-bi kinetic mechanism.[5][6] In this model, the carotene substrate and the quinone electron acceptor successively occupy the same catalytic site.[6] A dynamic mathematical model has been developed to understand the reaction time courses, suggesting substrate channeling of the intermediate phytofluene (B1236011) between individual subunits of the homotetrameric enzyme complex.[5][6]

| Parameter | Value | Conditions | Reference |

| Optimal pH | 6.0 | 50 mM MES-KOH buffer | [6] |

| Optimal Temperature | 37°C | Standard assay conditions | [6] |

| Kinetic Mechanism | Ordered ping-pong bi-bi | Based on kinetic investigations and modeling | [5][6] |

| Rate Constant (k_p) | Varies with substrate concentration | Phytoene desaturation rate constant in a dynamic model | [7] |

| Rate Constant (k_pf) | Varies with substrate concentration | Phytofluene desaturation rate constant in a dynamic model | [7] |

| Rate Constant (k_rox) | Varies with substrate concentration | Plastoquinone reduction rate constant in a dynamic model | [7] |

Experimental Protocols

Recombinant Expression and Purification of 15-cis-Phytoene Desaturase

A common method for obtaining active PDS for in vitro studies involves the overexpression of the PDS gene in Escherichia coli. The recombinant protein, often with a polyhistidine tag, can then be purified using affinity chromatography.

Protocol Outline:

-

Gene Cloning: The coding sequence of the PDS gene (e.g., from Oryza sativa) is cloned into an appropriate expression vector (e.g., pET vector system).

-

Bacterial Culture: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to a specific optical density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis: Bacterial cells are harvested and lysed to release the cellular contents, including the recombinant PDS.

-

Purification: The His-tagged PDS is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

-

Protein Quantification: The concentration of the purified PDS is determined using a standard protein assay (e.g., Bradford assay).

In Vitro Enzyme Assay for PDS Activity

The activity of purified PDS can be measured by monitoring the conversion of 15-cis-phytoene to its products. This assay is typically performed in a liposomal system to mimic the membrane environment where the enzyme and its lipophilic substrate are located.

Standard Assay Components:

-

Buffer: 50 mM MES-KOH, pH 6.0, containing 100 mM NaCl.[6]

-

Enzyme: Affinity-purified PDS-His6.[6]

-

Substrate: 15-cis-phytoene incorporated into liposomes (e.g., from soybean phosphatidylcholine).[5]

-

Electron Acceptor: Decylplastoquinone (DPQ).[6]

Reaction Procedure:

-

Liposome Preparation: 15-cis-phytoene is mixed with phosphatidylcholine in chloroform (B151607), dried under nitrogen, and resuspended in buffer to form liposomes by sonication.[5]

-

Reaction Mixture: The liposomes containing the substrate are mixed with the buffer, DPQ, and the purified PDS enzyme.

-

Incubation: The reaction is incubated at 37°C in the dark for a specific time (e.g., 10 minutes).[6]

-

Reaction Termination and Extraction: The reaction is stopped by adding a mixture of chloroform and methanol (B129727) (2:1, v/v). The carotenoids are extracted into the organic phase.[6]

HPLC Analysis of Reaction Products

The products of the PDS reaction are separated and quantified using High-Performance Liquid Chromatography (HPLC). A C30 stationary phase is particularly effective for separating carotenoid isomers.

HPLC System:

-

Column: C30 column (e.g., 150 x 3 mm i.d., 5 µm; YMC).[6]

-

Mobile Phase: A gradient of methanol/tert-butyl methyl ether (TBME) and methanol/TBME/water.[6]

-

Detection: Diode array detector to monitor the absorbance at the characteristic wavelengths of phytoene, phytofluene, and ζ-carotene.[6]

Visualizing the Pathway and Workflow

To better illustrate the biochemical and experimental processes, the following diagrams are provided.

Caption: Enzymatic conversion of 15-cis-phytoene by PDS.

Caption: The poly-cis carotenoid biosynthesis pathway in plants.

Caption: Experimental workflow for the in vitro PDS enzyme assay.

References

- 1. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phytoene Synthase: The Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants [frontiersin.org]

- 3. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Plant-type phytoene desaturase: Functional evaluation of structural implications | PLOS One [journals.plos.org]

- 6. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Regulation of 15-cis-Phytofluene Accumulation During Fruit Ripening

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phytofluene, a colorless carotenoid, is a key intermediate in the biosynthesis of colored carotenoids like lycopene (B16060) and β-carotene in plants.[1] It is formed through the desaturation of phytoene (B131915) and exists in various isomeric forms, with 15-cis-phytofluene being a primary product in the plant pathway. The accumulation of 15-cis-phytofluene and its downstream products is a critical aspect of fruit ripening, contributing significantly to the fruit's final color, nutritional value, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the complex regulatory mechanisms governing 15-cis-phytofluene accumulation during the fruit ripening process, summarizing key quantitative data and detailing relevant experimental protocols.

The Carotenoid Biosynthesis Pathway: The Journey to and from 15-cis-Phytofluene

The biosynthesis of carotenoids in plants is a plastid-localized process.[3] The pathway begins with the formation of the C40 molecule 15-cis-phytoene (B30313) from two molecules of geranylgeranyl diphosphate (B83284) (GGPP).[4][5] This initial step, catalyzed by phytoene synthase (PSY), is considered the primary rate-determining step in the entire pathway.[6]

The colorless 15-cis-phytoene is then converted into all-trans-lycopene through a series of desaturation and isomerization reactions.[7] The enzyme phytoene desaturase (PDS) introduces two double bonds into 15-cis-phytoene, first producing 9,15-di-cis-phytofluene (also referred to as 15,9'-dicis-phytofluene[7]) and subsequently 9,15,9′-tri-cis-ζ-carotene.[3][8][9] Therefore, 15-cis-phytofluene is a direct, albeit transient, intermediate in this conversion. This multi-step process is often referred to as the "poly-cis" pathway.[4][9]

Following its formation, a series of additional enzymes, including ζ-carotene isomerase (Z-ISO), ζ-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO), continue the conversion process to ultimately yield the red-colored all-trans-lycopene, which can then be cyclized to form α- and β-carotenes.[6][7][10]

Core Regulatory Mechanisms

The accumulation of 15-cis-phytofluene is not regulated in isolation but is a consequence of the overall flux through the carotenoid biosynthesis pathway. This flux is tightly controlled at multiple levels, including genetic, hormonal, and environmental signals, which converge to modulate the expression and activity of key biosynthetic enzymes.[2]

Genetic and Transcriptional Control

The expression of carotenoid biosynthetic genes is the primary level of regulation.[11] During fruit ripening, a coordinated transcriptional shift occurs, upregulating genes upstream of lycopene (like PSY and PDS) and downregulating genes downstream of lycopene (like LCYB and LCYE), leading to the accumulation of lycopene and its precursors, including phytofluene.[2][6]

-

Phytoene Synthase (PSY): As the enzyme for the first committed step, PSY is a major control point.[4][6] In tomato, different PSY isoforms are expressed in different tissues; PSY1 is the primary gene responsible for carotenoid accumulation during fruit ripening.[4][10] Its expression dramatically increases at the onset of ripening.[6]

-

Phytoene Desaturase (PDS): The activity of PDS directly governs the conversion of phytoene to phytofluene. Studies in apricot cultivars have shown that the expression levels of PaPDS are significantly correlated with β-carotene content, and a truncated, non-functional PaPDS protein results in a white-fleshed phenotype with decreased carotenoid levels.[12][13]

-

Transcription Factors (TFs): A complex network of transcription factors orchestrates the expression of these biosynthetic genes. In climacteric fruits like tomatoes, the MADS-box TF RIN (RIPENING INHIBITOR) acts as a master regulator. Other TFs, including those from the AP2/ERF, bHLH, MYB, and bZIP families, also play crucial roles in regulating carotenoid metabolism in response to developmental and environmental cues.[14][15][16]

References

- 1. mdpi.com [mdpi.com]

- 2. Fruit ripening: dynamics and integrated analysis of carotenoids and anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Integrative Analysis of Metabolome and Transcriptome of Carotenoid Biosynthesis Reveals the Mechanism of Fruit Color Change in Tomato (Solanum lycopersicum) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carotenoid Biosynthesis in Arabidopsis: A Colorful Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perturbations in the Carotenoid Biosynthesis Pathway in Tomato Fruit Reactivate the Leaf-Specific Phytoene Synthase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 15-cis-Phytoene Desaturase and 15-cis-Phytoene Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 15- cis-Phytoene Desaturase and 15- cis-Phytoene Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Involvement of Transcription Factors and Regulatory Proteins in the Regulation of Carotenoid Accumulation in Plants and Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ethylene Control of Fruit Ripening: Revisiting the Complex Network of Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Subcellular Localization of 15-cis-Phytofluene in Plant Plastids: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

15-cis-phytofluene is a colorless C40 carotenoid that serves as a crucial intermediate in the biosynthesis of colored carotenoids within plant plastids.[1][2] Its lipophilic nature and position in the biosynthetic pathway dictate its localization within the complex sub-plastidial architecture. This technical guide provides a comprehensive overview of the current understanding of 15-cis-phytofluene's localization, detailing the biosynthetic context, the location of associated enzymes, and methodologies for its experimental determination. While direct quantitative data for 15-cis-phytofluene distribution is limited in published literature, this guide synthesizes available information to present a cogent model of its sub-plastidial arrangement and provides detailed protocols for its empirical investigation.

Introduction: The Carotenoid Biosynthesis Pathway

Carotenoid biosynthesis in plants is a plastid-localized process, occurring in both photosynthetic chloroplasts and non-photosynthetic chromoplasts.[3][4] The pathway begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form 15-cis-phytoene, the first committed step in carotenogenesis.[5] This reaction is catalyzed by phytoene (B131915) synthase (PSY). Subsequently, a series of desaturation and isomerization reactions convert the colorless phytoene into the red-colored lycopene.

15-cis-phytofluene is the direct product of the first desaturation step of 15-cis-phytoene, a reaction catalyzed by the enzyme phytoene desaturase (PDS).[5][6] PDS introduces a double bond, forming the five-conjugated double bond system of 15,9'-di-cis-phytofluene.[6] The pathway enzymes are nuclear-encoded and imported into the plastid, where they are thought to form multi-enzyme complexes, or "metabolons," to facilitate efficient substrate channeling.[7]

References

- 1. Frontiers | Carotenoid metabolism: New insights and synthetic approaches [frontiersin.org]

- 2. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carotenoid Metabolism in Plants: The Role of Plastids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Proteomic analysis of chromoplasts from six crop species reveals insights into chromoplast function and development - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 15-cis-Phytofluene in Carotenoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 15-cis-phytofluene as a critical intermediate in the biosynthesis of carotenoids. Carotenoids are a diverse class of isoprenoid pigments essential for photosynthesis, photoprotection, and as precursors to vital signaling molecules, including abscisic acid and strigolactones. Understanding the enzymatic conversion of 15-cis-phytofluene is paramount for the metabolic engineering of carotenoid production in both plants and microorganisms, with significant implications for agriculture, nutrition, and pharmaceuticals. This document details the enzymatic steps involved, presents quantitative data on carotenoid production, outlines comprehensive experimental protocols for the study of these pathways, and provides visual representations of the key processes.

Introduction

The carotenoid biosynthesis pathway is a complex network of enzymatic reactions that convert the basic C5 isoprene (B109036) units into a vast array of C40 tetraterpenoids. The initial C40 carotenoid, 15-cis-phytoene (B30313), undergoes a series of desaturation and isomerization reactions to form the colorful and functionally diverse carotenoids. 15-cis-Phytofluene emerges as the first colored carotenoid precursor in this pathway, marking a crucial transition point. This guide focuses on the enzymatic conversion of 15-cis-phytofluene and its significance in the overall flux of the carotenoid biosynthetic pathway.

The Carotenoid Biosynthesis Pathway: The Central Role of 15-cis-Phytofluene

The conversion of 15-cis-phytoene to downstream carotenoids is primarily orchestrated by a series of desaturases and isomerases. In plants and cyanobacteria, this process follows a "poly-cis" pathway.

2.1. Phytoene (B131915) Desaturase (PDS): The Gateway to Colored Carotenoids

The enzyme phytoene desaturase (PDS), a flavoprotein, catalyzes the introduction of two double bonds into 15-cis-phytoene. This two-step reaction proceeds via the intermediate 15,9'-dicis-phytofluene (also referred to as 9,15-di-cis-phytofluene) to produce 9,15,9'-tricis-ζ-carotene.[1][2] The formation of 15-cis-phytofluene is the first of these two desaturation steps.[1][2]

The reaction catalyzed by PDS is as follows:

-

15-cis-Phytoene + FAD → 15,9'-dicis-Phytofluene + FADH₂

-

15,9'-dicis-Phytofluene + FAD → 9,15,9'-tricis-ζ-Carotene + FADH₂

The reduced FAD cofactor is reoxidized by plastoquinone (B1678516) in plants and cyanobacteria.[3]

2.2. Downstream Conversions: From ζ-Carotene Onward

Following the formation of 9,15,9'-tricis-ζ-carotene, the pathway continues with the action of two key enzymes:

-

ζ-Carotene Isomerase (Z-ISO): This enzyme catalyzes the isomerization of the 15-cis double bond of 9,15,9'-tricis-ζ-carotene to a trans configuration, yielding 9,9'-dicis-ζ-carotene. This step is crucial as ζ-carotene desaturase (ZDS) specifically requires the trans configuration at this position.

-

ζ-Carotene Desaturase (ZDS): ZDS introduces two further double bonds into 9,9'-dicis-ζ-carotene, leading to the formation of neurosporene (B1235373) and ultimately lycopene (B16060).

From all-trans-lycopene, the pathway branches to produce a wide array of cyclic carotenoids, such as β-carotene, α-carotene, and their oxygenated derivatives (xanthophylls).

Quantitative Data

The efficiency of carotenoid biosynthesis is influenced by various factors, including enzyme kinetics, substrate availability, and the host organism. The following tables summarize key quantitative data related to the enzymes and products of the carotenoid pathway.

Table 1: Kinetic Parameters of Phytoene Desaturase (PDS)

| Enzyme Source | Substrate | Km | Vmax | kcat | Reference |

| Oryza sativa (recombinant) | 15-cis-Phytoene | 40 µM | Not Reported | Not Reported | [2] |

| Oryza sativa (recombinant) | 9,15-di-cis-Phytofluene | Not Reported | Not Reported | Not Reported | [2] |

Table 2: Carotenoid Content in Plant Tissues

| Plant | Tissue | Phytoene (µg/g FW) | Phytofluene (µg/g FW) | Lycopene (µg/g FW) | β-Carotene (µg/g FW) | Reference |

| Tomato | Fruit | 1.8 - 9.6 | 1.1 - 5.5 | 23 - 291 | 2.1 - 4.2 | [4] |

| Carrot | Root | 73 | 17 | - | 31.5 - 82.8 | [5] |

| Spinach | Leaf | Not Reported | Not Reported | Not Reported | 29.7 - 39.7 | [6] |

| Papaya | Fruit | Not Reported | Not Reported | Not Reported | 1.85 | [6] |

Table 3: Carotenoid Production in Engineered Escherichia coli

| Strain | Key Genes Expressed | Product | Titer (mg/L) | Yield (mg/g DCW) | Reference |

| LYC010 | crtE, crtB, crtI, idi, dxs | Lycopene | 3520 | 50.6 | [7] |

| CAR025 | MVA pathway, crtE, crtB, crtI, crtY | β-Carotene | - | 44.8 | [8] |

| DV01 | MVA pathway, crtE, crtB, crtI, crtY, crtZ, ZEP | Violaxanthin (B192666) | - | 0.42 | [9] |

| DL01 | MVA pathway, crtE, crtB, crtI | Lycopene | - | 79.43 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 15-cis-phytofluene and the carotenoid biosynthesis pathway.

4.1. Heterologous Expression of Phytoene Desaturase (PDS) in E. coli

This protocol describes the expression of a plant PDS gene in E. coli for subsequent purification and in vitro assays.

-

Gene Cloning: The coding sequence of the PDS gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series) containing a suitable tag (e.g., His-tag) for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking.

-

Induction: The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

Cell Harvesting: Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

4.2. In Vitro Assay of Phytoene Desaturase (PDS)

This assay measures the activity of purified PDS in a liposome-based system, which mimics the natural membrane environment of the enzyme.

-

Substrate and Liposome Preparation:

-

15-cis-phytoene is typically produced and purified from an engineered E. coli strain.

-

Liposomes are prepared by dissolving phosphatidylcholine in chloroform, adding the 15-cis-phytoene substrate, and then evaporating the solvent under a stream of nitrogen to form a thin lipid film.

-

The lipid film is hydrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl) and sonicated to form unilamellar vesicles.[1]

-

-

Enzyme Reaction:

-

The reaction mixture contains the PDS enzyme, the phytoene-containing liposomes, and an electron acceptor such as decyl-plastoquinone.

-

The reaction is initiated by adding the enzyme and incubated at 30°C in the dark for a specific time (e.g., 30-60 minutes).

-

-

Extraction and Analysis:

-

The reaction is stopped by the addition of an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

-

The organic phase containing the carotenoids is separated by centrifugation, dried under nitrogen, and redissolved in a suitable solvent for HPLC or LC-MS analysis.

-

4.3. Carotenoid Extraction from Plant Tissues

This protocol describes a general method for extracting carotenoids from plant material.

-

Sample Preparation: Fresh plant tissue is frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Extraction: The powdered tissue is extracted with a cold organic solvent mixture, such as acetone:methanol (7:2 v/v) or hexane (B92381):acetone:ethanol (2:1:1 v/v/v). The extraction is typically performed on ice and in the dark to prevent degradation and isomerization of the carotenoids.

-

Phase Separation: Water and a non-polar solvent (e.g., hexane or diethyl ether) are added to the extract to achieve phase separation. The upper organic phase, containing the carotenoids, is collected.

-

Washing and Drying: The organic phase is washed with water to remove any remaining polar compounds and then dried over anhydrous sodium sulfate.

-

Concentration: The solvent is evaporated under a stream of nitrogen, and the carotenoid extract is redissolved in a known volume of a suitable solvent for analysis.

4.4. HPLC and LC-MS Analysis of Carotenoids

High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is the standard method for separating and quantifying carotenoids. Liquid Chromatography-Mass Spectrometry (LC-MS) provides additional structural information.

-

Column: A C30 reverse-phase column is highly recommended for the separation of carotenoid isomers.

-

Mobile Phase: A gradient of solvents is typically used, for example, a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.

-

Detection:

-

HPLC-PDA: Carotenoids are detected by their characteristic absorption spectra. Phytofluene has absorption maxima around 331, 348, and 367 nm.

-

LC-MS: Mass spectrometry allows for the identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Visualizations

5.1. Carotenoid Biosynthesis Pathway

Caption: The "poly-cis" carotenoid biosynthesis pathway in plants.

5.2. Experimental Workflow for Carotenoid Analysis

References

- 1. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant-type phytoene desaturase: Functional evaluation of structural implications | PLOS One [journals.plos.org]

- 3. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Assessment of Food Sources and the Intake of the Colourless Carotenoids Phytoene and Phytofluene in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Production of lycopene by metabolically-engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Enhancing β-Carotene Production in Escherichia coli by Perturbing Central Carbon Metabolism and Improving the NADPH Supply [frontiersin.org]

- 9. Metabolic engineering of Escherichia coli for high-level production of violaxanthin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Commercial Standards and Analytical Protocols for 15-cis-Phytofluene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the commercial standards and analytical chemistry of 15-cis-phytofluene, a colorless carotenoid intermediate with significant roles in plant biology and potential applications in health and wellness. This document outlines the availability of commercial standards, detailed protocols for quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and an overview of its involvement in cellular signaling pathways.

Commercial Standards for 15-cis-Phytofluene

While a certified analytical standard specifically for 15-cis-phytofluene can be challenging to source directly, high-purity standards of its direct precursor, 15-cis-phytoene, and isomeric mixtures of phytofluene (B1236011) are commercially available. These can serve as excellent reference materials for identification and quantification.

Available Commercial Standards:

| Compound | Supplier | Purity | Notes |

| 15-cis-Phytoene | Extrasynthese | ≥97% (HPLC)[1] | Direct precursor to 15-cis-phytofluene. Useful for pathway analysis and as a starting material for enzymatic synthesis. |

| (E/Z)-Phytofluene | Amerigo Scientific | ≥95% (HPLC)[2] | A mixture of phytofluene isomers, including 15-cis-phytofluene. Can be used for qualitative identification and as a source for isolating the 15-cis isomer. |

Note on Standard Preparation and Storage:

15-cis-phytofluene and related carotenoids are susceptible to degradation by light, heat, and oxidation.

-

Storage: Store standards at -20°C or lower in the dark, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Handling: Prepare solutions in amber glassware or under yellow light to minimize photo-isomerization and degradation. Use solvents containing antioxidants like butylated hydroxytoluene (BHT) at concentrations of 0.01-0.1%.

-

Stability: Standard solutions should be prepared fresh for each analysis. If short-term storage is necessary, keep solutions at -20°C in tightly sealed vials.

Analytical Chemistry Protocols

The following protocols are designed for the quantitative analysis of 15-cis-phytofluene in various matrices, particularly plant tissues.

Sample Extraction

This protocol is a general guideline for extracting carotenoids from plant tissues. Optimization may be required depending on the specific matrix.

Experimental Workflow for Sample Extraction:

Quantitative Analysis by HPLC-DAD

This method is suitable for the quantification of 15-cis-phytofluene using a Diode Array Detector (DAD) for spectral confirmation.

Instrumentation and Parameters:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | YMC Carotenoid C30, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | Methanol : Acetonitrile : Water (84:14:4, v/v/v) with 0.1% BHT[3] |

| Mobile Phase B | Dichloromethane[3] |

| Gradient | 0-4 min, 10% B; 4-12 min, 18% B; 12-17 min, 21% B; 17-25 min, 30% B; 25-40 min, 60% B; 40-45 min, return to initial conditions[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 25°C[3] |

| Injection Volume | 20 µL |

| Detection Wavelength | 348 nm for phytofluene, with spectral scanning from 250-550 nm for peak purity and identification[4] |

Quantification:

Quantification is achieved by creating a calibration curve using a purified 15-cis-phytofluene standard or the (E/Z)-phytofluene mixture with a known percentage of the 15-cis isomer. The concentration in the sample is determined by comparing the peak area to the calibration curve.

Quantitative Analysis by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

Instrumentation and Parameters:

| Parameter | Specification |

| LC System | Shimadzu Nexera X2 or equivalent |

| MS System | Sciex 6500+ QTrap or equivalent |

| Column | YMC Carotenoid C30, 3 µm, 2.0 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | To be optimized for specific instrument and isomer separation. A typical starting point would be a linear gradient from 80% B to 100% B over 15 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 5 µL |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), positive mode |

| MRM Transitions | Precursor Ion (Q1): m/z 543.5; Product Ion (Q3): To be determined by infusion of a standard. Common fragments for carotenoids involve losses of toluene (B28343) (92 Da) and xylene (106 Da). |

Quantification:

Quantification is performed using a stable isotope-labeled internal standard if available, or by external calibration with a purified 15-cis-phytofluene standard. The peak area ratio of the analyte to the internal standard is used to construct the calibration curve.

Signaling Pathways Involving 15-cis-Phytofluene

15-cis-phytofluene is a key intermediate in the carotenoid biosynthesis pathway.[4] Beyond its role as a precursor to colored carotenoids, there is emerging evidence for the involvement of early carotenoid pathway intermediates, including phytoene (B131915) and phytofluene, in plant signaling, particularly in response to stress.

Carotenoid Biosynthesis Pathway:

Retrograde Signaling in Plant Stress Response:

Plastids, where carotenoid biosynthesis occurs, can communicate their developmental and metabolic state to the nucleus through a process called retrograde signaling. There is evidence that perturbations in the early steps of the carotenoid pathway, affecting the levels of phytoene and phytofluene, can trigger retrograde signals that modulate gene expression in the nucleus, influencing plant development and stress responses.[5][6]

In this proposed pathway, abiotic stress can inhibit Phytoene Desaturase (PDS), leading to an accumulation of phytoene and altered levels of phytofluene. This change in the pool of early carotenoid intermediates is thought to generate a retrograde signal that travels to the nucleus to alter gene expression, ultimately leading to physiological adjustments that enhance stress tolerance. The exact chemical nature of this phytofluene-derived signal is an active area of research.

References

- 1. extrasynthese.com [extrasynthese.com]

- 2. A Routine Method for the Extraction and HPLC-DAD Profiling of Major Plant and Food Carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An improved high performance liquid chromatography-diode array detection-mass spectrometry method for determination of carotenoids and their precursors phytoene and phytofluene in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carotenoid DB: CA00057 [carotenoiddb.jp]

- 5. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of carotenoids as a source of retrograde signals that impact plant development and stress responses. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Metabolic Engineering of Yeast to Produce 15-cis-Phytofluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-cis-Phytofluene is a colorless carotenoid with significant potential in the pharmaceutical and cosmetic industries due to its antioxidant properties and its ability to protect against UV-induced damage. Metabolic engineering of yeast, particularly Saccharomyces cerevisiae, offers a promising platform for the sustainable production of this high-value compound. This document provides detailed application notes and protocols for the genetic modification of yeast to facilitate the accumulation of 15-cis-phytofluene. The strategies outlined are based on established principles of carotenoid biosynthesis and metabolic engineering in yeast.

Principle

The production of 15-cis-phytofluene in a non-carotenogenic yeast like S. cerevisiae requires the introduction of a heterologous biosynthetic pathway. The core of this pathway involves two key enzymes:

-

Phytoene (B131915) Synthase (CrtB or PSY1): This enzyme catalyzes the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP), an endogenous yeast metabolite, to form 15-cis-phytoene.

-

Phytoene Desaturase (CrtI or PDS): This enzyme introduces double bonds into the phytoene molecule. The specific properties of this enzyme are critical for the accumulation of phytofluene (B1236011).

In many bacteria and fungi, a single enzyme, CrtI, catalyzes the conversion of phytoene to lycopene (B16060) through a series of desaturation steps, with phytofluene being an intermediate.[1][2] By carefully selecting or engineering the phytoene desaturase, it is possible to create a metabolic bottleneck at the phytofluene stage, leading to its accumulation. Plant-type phytoene desaturases (PDS) follow a different reaction pathway and may also be engineered for this purpose.[3]

This application note focuses on a strategy to co-express a phytoene synthase with a phytoene desaturase that has a lower efficiency for converting phytofluene to ζ-carotene, thereby causing phytofluene to accumulate.

Signaling Pathway and Metabolic Engineering Strategy

The metabolic engineering strategy involves diverting the native yeast mevalonate (B85504) pathway towards the production of 15-cis-phytofluene. The key steps are:

-

Enhancement of Precursor Supply: Overexpression of key enzymes in the mevalonate pathway, such as a truncated HMG-CoA reductase (tHMG1), can increase the pool of the precursor GGPP.

-

Heterologous Expression of Carotenoid Genes: Introduction of genes encoding phytoene synthase (crtB) and a selected phytoene desaturase (crtI) will establish the pathway to phytofluene.

-

Selection of an Appropriate Phytoene Desaturase: The choice of crtI is critical. A CrtI enzyme with a known lower processivity or specific mutations can be used to favor the accumulation of phytofluene.

Below is a diagram illustrating the engineered metabolic pathway in S. cerevisiae.

Caption: Engineered metabolic pathway for 15-cis-phytofluene production in yeast.

Experimental Workflow

The overall workflow for developing a 15-cis-phytofluene producing yeast strain is depicted below.

Caption: Experimental workflow for 15-cis-phytofluene production in yeast.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an experiment comparing different engineered yeast strains for 15-cis-phytofluene production.

| Strain ID | Genotype | Phytoene (mg/g DCW) | 15-cis-Phytofluene (mg/g DCW) | Other Carotenoids (mg/g DCW) |

| Control | Wild Type | 0 | 0 | 0 |

| YS-01 | crtB | 2.5 ± 0.3 | 0 | 0 |

| YS-02 | crtB, crtI (wild type) | 0.2 ± 0.05 | 1.8 ± 0.2 | 3.5 ± 0.4 (mainly lycopene) |

| YS-03 | crtB, crtI (mutant) | 0.5 ± 0.1 | 4.2 ± 0.5 | 0.8 ± 0.1 |

| YS-04 | crtB, crtI (mutant), tHMG1 | 0.6 ± 0.1 | 6.8 ± 0.7 | 1.2 ± 0.2 |

DCW: Dry Cell Weight. Data are presented as mean ± standard deviation from triplicate experiments.

Experimental Protocols

Protocol 1: Plasmid Construction for Yeast Expression

-

Gene Selection and Synthesis: Select genes for phytoene synthase (crtB, e.g., from Pantoea agglomerans) and phytoene desaturase (crtI, e.g., from Blakeslea trispora).[4] Codon-optimize the gene sequences for expression in S. cerevisiae. Synthesize the genes commercially.

-

Vector Selection: Choose a suitable yeast expression vector, such as a pESC-URA plasmid, which allows for the expression of multiple genes under the control of galactose-inducible promoters (e.g., GAL1, GAL10).

-

Cloning: a. Amplify the synthesized crtB and crtI genes using PCR with primers that add appropriate restriction sites. b. Digest the yeast expression vector and the PCR products with the corresponding restriction enzymes. c. Ligate the digested genes into the vector using T4 DNA ligase. d. Transform the ligation product into competent E. coli DH5α cells for plasmid amplification. e. Select transformed E. coli on LB agar (B569324) plates containing ampicillin. f. Isolate the plasmid DNA from selected colonies and verify the correct insertion by restriction digestion and Sanger sequencing.

Protocol 2: Yeast Transformation and Selection

-

Yeast Strain: Use a suitable S. cerevisiae strain, such as CEN.PK2-1C, which has auxotrophic markers for selection (e.g., ura3).

-

Transformation (Lithium Acetate/PEG Method): a. Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking. b. Dilute the overnight culture into 50 mL of fresh YPD and grow to an OD600 of 0.4-0.6. c. Harvest the cells by centrifugation, wash with sterile water, and then with a solution of 100 mM lithium acetate. d. Resuspend the cells in a transformation mix containing the expression plasmid (0.1-1.0 µg), single-stranded carrier DNA, and a solution of 50% PEG, 100 mM LiAc, 10 mM Tris-HCl, and 1 mM EDTA. e. Incubate at 30°C for 30 minutes, followed by a heat shock at 42°C for 15-25 minutes. f. Pellet the cells, remove the transformation mix, and resuspend in sterile water.

-

Selection: a. Plate the transformed cells onto selective synthetic complete (SC) medium lacking the appropriate nutrient (e.g., uracil (B121893) for a pESC-URA plasmid). b. Incubate the plates at 30°C for 2-4 days until colonies appear. c. Confirm the presence of the integrated genes in the yeast transformants by colony PCR.

Protocol 3: Cultivation and Carotenoid Production

-

Pre-culture: Inoculate a single colony of the engineered yeast strain into 5 mL of selective SC medium with 2% glucose and grow overnight at 30°C.

-

Main Culture: a. Inoculate 50 mL of SC medium containing 2% galactose and 1% raffinose (B1225341) (to induce gene expression from GAL promoters) with the pre-culture to an initial OD600 of 0.1. b. Incubate at 30°C with shaking at 200-250 rpm for 72-96 hours. c. Monitor cell growth by measuring OD600.

Protocol 4: Carotenoid Extraction and Analysis

-

Cell Harvesting: Harvest 10-20 OD600 units of yeast cells by centrifugation.

-

Cell Lysis: a. Wash the cell pellet with distilled water. b. Resuspend the pellet in a suitable volume of acetone (B3395972). c. Add an equal volume of acid-washed glass beads. d. Disrupt the cells by vigorous vortexing for 5-10 minutes.

-

Extraction: a. Centrifuge the mixture to pellet the cell debris and glass beads. b. Transfer the acetone supernatant, which contains the carotenoids, to a new tube. c. Repeat the extraction with fresh acetone until the cell debris is colorless. d. Pool the acetone extracts.

-